PARP-1 Inhibitory Potential: Scaffold Differentiation of the 6-Bromo-Phthalazinone Core vs. Unsubstituted Phthalazin-1(2H)-one
The unsubstituted phthalazin-1(2H)-one scaffold exhibits weak intrinsic PARP-1 inhibition with an IC50 of 12,000 nM, as curated in BindingDB from ChEMBL [1]. Literature SAR establishes that halogen substitution at the phthalazinone 6-position is a key structural determinant for enhancing PARP-1 binding affinity, a principle exploited in the design of clinical PARP inhibitors such as olaparib (PARP-1 IC50 = 5 nM) and talazoparib [2]. While a direct PARP-1 IC50 for 6-bromo-8aH-phthalazin-1-one as an isolated fragment has not been reported in public databases, the 6-bromo substituent provides the essential synthetic handle for elaboration into potent PARP-1 inhibitors through cross-coupling diversification at this position [3]. Consequently, the 6-bromo compound serves as a strategically functionalized intermediate that the unsubstituted parent—lacking a reactive halogen at any position—cannot replicate for structure-guided PARP-1 inhibitor development.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold requires 6-position elaboration for potent PARP-1 inhibition |
| Comparator Or Baseline | Phthalazin-1(2H)-one (unsubstituted parent): IC50 = 12,000 nM |
| Quantified Difference | >240-fold improvement required to reach clinically relevant potency (olaparib IC50 = 5 nM); 6-bromo handle enables synthetic access to such optimized derivatives |
| Conditions | PARP-1 enzymatic inhibition assay (unknown origin), curated in ChEMBL and BindingDB |
Why This Matters
Procurement of the 6-bromo intermediate rather than the unsubstituted parent enables direct entry into late-stage diversification for PARP-1 inhibitor SAR exploration, bypassing the need for separate bromination steps.
- [1] BindingDB. (2024). BDBM50106185: 2H-Phthalazin-1-one (CHEMBL124706) – PARP-1 Inhibition IC50 = 1.20E+4 nM. Data curated from ChEMBL by Shanghai Institute of Materia Medica. View Source
- [2] Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2195–2223. DOI: 10.2174/1871520620666200428125133 View Source
- [3] Rocha, D. H. A., Pinto, D. C. G. A., & Silva, A. M. S. (2013). Novel donor-acceptor heterocyclic systems bearing phthalazine, thiophene and furan groups for DSSC: synthesis and characterization. Repositório da Universidade do Minho. (Demonstrates Suzuki coupling of bromo-phthalazine derivatives.) View Source
